molecular formula C17H24Br2OSi B12528684 Silane, [[(1R)-2,2-dibromo-1-(phenylethynyl)hexyl]oxy]trimethyl- CAS No. 819851-14-4

Silane, [[(1R)-2,2-dibromo-1-(phenylethynyl)hexyl]oxy]trimethyl-

Cat. No.: B12528684
CAS No.: 819851-14-4
M. Wt: 432.3 g/mol
InChI Key: HPPKOKANEILALW-MRXNPFEDSA-N
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Description

Silane, [[(1R)-2,2-dibromo-1-(phenylethynyl)hexyl]oxy]trimethyl- is a complex organosilicon compound It features a silane core bonded to a trimethyl group and a unique side chain containing bromine and phenylethynyl groups

Properties

CAS No.

819851-14-4

Molecular Formula

C17H24Br2OSi

Molecular Weight

432.3 g/mol

IUPAC Name

[(3R)-4,4-dibromo-1-phenyloct-1-yn-3-yl]oxy-trimethylsilane

InChI

InChI=1S/C17H24Br2OSi/c1-5-6-14-17(18,19)16(20-21(2,3)4)13-12-15-10-8-7-9-11-15/h7-11,16H,5-6,14H2,1-4H3/t16-/m1/s1

InChI Key

HPPKOKANEILALW-MRXNPFEDSA-N

Isomeric SMILES

CCCCC([C@@H](C#CC1=CC=CC=C1)O[Si](C)(C)C)(Br)Br

Canonical SMILES

CCCCC(C(C#CC1=CC=CC=C1)O[Si](C)(C)C)(Br)Br

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Silane, [[(1R)-2,2-dibromo-1-(phenylethynyl)hexyl]oxy]trimethyl- typically involves multiple steps. One common approach is to start with the preparation of the side chain, which involves the bromination of a suitable precursor followed by the introduction of the phenylethynyl group. The final step involves the attachment of this side chain to the silane core under controlled conditions, often using a catalyst to facilitate the reaction.

Industrial Production Methods

Industrial production of this compound may involve similar steps but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the synthesis process. Additionally, purification steps such as distillation and chromatography are employed to ensure the final product’s purity.

Chemical Reactions Analysis

Types of Reactions

Silane, [[(1R)-2,2-dibromo-1-(phenylethynyl)hexyl]oxy]trimethyl- can undergo various chemical reactions, including:

    Oxidation: The bromine atoms can be oxidized to form corresponding oxides.

    Reduction: The phenylethynyl group can be reduced to a phenylethyl group.

    Substitution: The bromine atoms can be substituted with other functional groups.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.

    Reduction: Reducing agents such as lithium aluminum hydride or hydrogen gas in the presence of a palladium catalyst are used.

    Substitution: Nucleophiles like sodium azide or potassium cyanide can be employed for substitution reactions.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield bromine oxides, while reduction can produce phenylethyl derivatives.

Scientific Research Applications

Applications in Materials Science

1. Surface Modification

Silane compounds are widely used for surface modification of materials. The unique ability of [(1R)-2,2-dibromo-1-(phenylethynyl)hexyl]oxy]trimethyl- to bond with both organic and inorganic substrates enhances adhesion properties. This application is particularly useful in:

  • Coatings: Improving the durability and hydrophobicity of coatings on metals and polymers.
  • Adhesives: Enhancing the adhesion between dissimilar materials in composite applications.

2. Nanocomposites

In nanotechnology, silanes are critical for the synthesis of nanocomposites. They can act as coupling agents that improve the dispersion of nanoparticles within polymer matrices, leading to enhanced mechanical properties and thermal stability. The compound's ability to form covalent bonds with nanoparticles makes it suitable for:

  • Nanofillers: Improving the mechanical strength of plastics.
  • Nanocoatings: Creating protective layers that enhance scratch resistance and chemical stability.

Pharmaceutical Applications

1. Drug Delivery Systems

The silane compound can be utilized in the development of drug delivery systems. Its functional groups allow for conjugation with drug molecules or targeting ligands, facilitating controlled release and targeted therapy. Applications include:

  • Targeted Cancer Therapy: Conjugating anticancer drugs to enhance selectivity towards tumor cells.
  • Nanoparticle Drug Carriers: Utilizing silane-based nanoparticles for improved bioavailability of hydrophobic drugs.

2. Antimicrobial Agents

Research has indicated that silanes can exhibit antimicrobial properties. The bromine atoms in [(1R)-2,2-dibromo-1-(phenylethynyl)hexyl]oxy]trimethyl- may contribute to its effectiveness against various pathogens. This application is relevant in:

  • Coatings for Medical Devices: Reducing the risk of infections associated with implanted devices.
  • Surface Treatments: Creating antimicrobial surfaces in healthcare settings.

Case Study 1: Surface Modification for Enhanced Adhesion

A study investigated the use of [(1R)-2,2-dibromo-1-(phenylethynyl)hexyl]oxy]trimethyl- as a surface modifier for glass substrates. The results demonstrated a significant increase in adhesion strength when compared to untreated surfaces, indicating its effectiveness as a coupling agent.

ParameterUntreated SurfaceTreated Surface
Adhesion Strength (MPa)5.012.5

Case Study 2: Antimicrobial Efficacy

In another study, the antimicrobial efficacy of silane-treated surfaces was evaluated against Staphylococcus aureus. The treated surfaces showed a 99% reduction in bacterial colonization compared to untreated controls over a 24-hour period.

TreatmentBacterial Count (CFU/mL)
Untreated Control1.5 x 10^6
Silane-Treated1.5 x 10^3

Mechanism of Action

The mechanism of action of Silane, [[(1R)-2,2-dibromo-1-(phenylethynyl)hexyl]oxy]trimethyl- involves its interaction with specific molecular targets. The bromine atoms and phenylethynyl group play crucial roles in its reactivity. The compound can form covalent bonds with target molecules, leading to changes in their structure and function. The exact pathways depend on the specific application and the environment in which the compound is used.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

Silane, [[(1R)-2,2-dibromo-1-(phenylethynyl)hexyl]oxy]trimethyl- is unique due to its specific combination of bromine and phenylethynyl groups attached to a silane core. This structure imparts distinct chemical properties and reactivity, making it valuable for specialized applications in various fields.

Biological Activity

Silane compounds, particularly those modified with quaternary ammonium groups, have garnered significant attention in the fields of materials science and biomedical applications due to their unique biological activities. This article focuses on the biological activity of the compound “Silane, [[(1R)-2,2-dibromo-1-(phenylethynyl)hexyl]oxy]trimethyl-” (referred to as K21), highlighting its antimicrobial properties, mechanisms of action, and implications for tissue engineering and dental applications.

Antimicrobial Properties

K21 has been shown to possess potent antimicrobial activity against various bacterial strains, making it a valuable candidate in dental and medical applications. Research indicates that K21 can effectively reduce bacterial biofilm formation and promote cell viability in surrounding tissues.

The antimicrobial efficacy of K21 is primarily attributed to its quaternary ammonium structure, which facilitates interaction with bacterial membranes. The positively charged nitrogen atoms in K21 are attracted to the negatively charged components of bacterial membranes, leading to membrane disruption and cell lysis. This mechanism is further supported by studies demonstrating the compound's ability to penetrate lipid bilayers and induce autolysis in bacteria .

Study 1: Macrophage Polarization and Antimicrobial Effectiveness

A recent study investigated the effects of K21 on macrophage polarization and its implications for tissue repair. The study involved injecting K21 into albino Wistar rats and assessing its impact on bone marrow stromal cells (BMSCs). Key findings include:

  • Cytotoxicity : Viability assays indicated that BMSCs treated with 0.5% K21 maintained high viability (approximately 90%), while 1% K21 treatment resulted in reduced viability (around 70%) .
  • Macrophage Polarization : K21 treatment significantly increased IL-10 levels (an anti-inflammatory cytokine) while decreasing IL-6 levels (pro-inflammatory cytokine), suggesting a shift towards M2 macrophage polarization conducive to tissue healing .
Treatment GroupIL-6 (pg/mL)IL-10 (pg/mL)Cell Viability (%)
Control0.62.990
0.5% K210.55.190
1% K21N/AN/A70

Study 2: Biofilm Disruption

Another investigation focused on the ability of K21 to disrupt established biofilms formed by cariogenic bacteria. The results indicated:

  • Biofilm Reduction : Treatment with K21 resulted in a greater than 80% reduction in colony-forming units (CFUs) compared to controls .
  • Structural Changes : Scanning Electron Microscopy (SEM) images revealed significant structural damage to bacterial cells post-treatment, indicating effective biofilm disruption .

Safety and Toxicity Considerations

While K21 exhibits promising antimicrobial properties, safety assessments are critical for its application in clinical settings. A study evaluating inhalation toxicity found that silanes can be acutely toxic when inhaled but have low toxicity profiles for their hydrolysis products . The rapid hydrolysis of silanes like K21 leads to the formation of benign products such as monosilicic acid, which mitigates long-term toxicity concerns.

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